![molecular formula C18H25BN2O4 B8137769 tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8137769.png)
tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
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Overview
Description
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a complex organic compound that features a pyrrolo[2,3-b]pyridine core with a tert-butyl ester and a dioxaborolane moiety
Preparation Methods
The synthesis of tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step reactions. One common method involves the reaction of 4-phenylboronic acid with tert-butyl carbonate in tetrahydrofuran to form tert-butyl 4-phenylboronate. This intermediate is then reacted with 1,4-dibromobutane in the presence of an organic copper catalyst to yield the final product .
Chemical Reactions Analysis
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: It is also involved in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with molecular targets through its boronate and pyridine moieties. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Similar compounds
Biological Activity
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the structural characteristics, synthesis, and biological activity of this compound, supported by relevant data tables and case studies.
Structural Characteristics
The molecular formula of this compound is C18H25BN2O4 with a molecular weight of approximately 345.22 g/mol. The compound features a pyrrolo[2,3-b]pyridine core substituted with a tert-butyl group and a dioxaborolane moiety.
Structural Formula
- Molecular Formula : C18H25BN2O4
- SMILES : B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)N=CC=C3
- InChIKey : KXCVPYSZIWEBET-UHFFFAOYSA-N
Synthesis Overview
The synthesis of this compound typically involves the reaction of pyrrolo[2,3-b]pyridine derivatives with boron-containing reagents. Notably, the use of tetramethyl-1,3,2-dioxaborolane allows for the introduction of boron into the molecular structure, which may enhance biological activity through mechanisms such as enzyme inhibition.
Research indicates that compounds similar to this compound may exhibit various biological activities including:
- Enzyme Inhibition : Compounds in this class have been studied for their ability to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), an enzyme implicated in neurodegenerative diseases and cancer.
- Antioxidant Properties : The presence of specific functional groups enhances the compound's ability to scavenge free radicals.
- Anti-inflammatory Effects : Assays have shown that these compounds can modulate inflammatory pathways effectively.
Case Studies and Research Findings
A study focused on related compounds demonstrated significant inhibitory activity against DYRK1A with IC50 values in the nanomolar range. Furthermore, antioxidant assays using the Oxygen Radical Absorbance Capacity (ORAC) method confirmed strong radical scavenging abilities.
Data Table: Biological Activity Summary
Activity Type | Assay Method | Result |
---|---|---|
DYRK1A Inhibition | Enzymatic Assay | IC50 < 100 nM |
Antioxidant Activity | ORAC Assay | Significant scavenging |
Anti-inflammatory | LPS-induced model | Reduced pro-inflammatory cytokines |
Properties
IUPAC Name |
tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-13(11-12-9-8-10-20-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCVPYSZIWEBET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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